Diethyl 2-[2-nitro-1-(3-phenoxyphenyl)ethyl]malonate
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Description
Synthesis Analysis
The synthesis of such compounds typically involves the alkylation of enolate ions . This process involves an S N 2 reaction with alkyl halides, during which an α-hydrogen is replaced with an alkyl group, forming a new C-C bond . The limitations of S N 2 reactions still apply, including the preference for a good primary or secondary leaving group .Molecular Structure Analysis
The molecular structure of Diethyl 2-[2-nitro-1-(3-phenoxyphenyl)ethyl]malonate is characterized by its molecular formula C21H23NO7. Further details about its structure would require more specific information or advanced analytical techniques.Chemical Reactions Analysis
The chemical reactions involving Diethyl 2-[2-nitro-1-(3-phenoxyphenyl)ethyl]malonate are likely to involve its functional groups. As a malonate, it can participate in various reactions such as condensation and substitution reactions .Physical And Chemical Properties Analysis
Diethyl 2-[2-nitro-1-(3-phenoxyphenyl)ethyl]malonate has a density of 1.2±0.1 g/cm3, a boiling point of 432.3±45.0 °C at 760 mmHg, and a flash point of 171.8±30.7 °C . It has a molar refractivity of 77.8±0.3 cm3, a polar surface area of 98 Å2, and a molar volume of 258.7±3.0 cm3 .Scientific Research Applications
- For example, indole-3-acetic acid (IAA), a plant hormone, is produced by the degradation of tryptophan and belongs to the indole family. DEME derivatives may exhibit similar biological effects .
- Expandable graphite (EG) has been used as a catalyst for the synthesis of DEME. EG is prepared from natural flake graphite using sulfuric acid and potassium permanganate .
Agrochemicals and Plant Growth Regulators
Materials Science and Nanotechnology
properties
IUPAC Name |
diethyl 2-[2-nitro-1-(3-phenoxyphenyl)ethyl]propanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO7/c1-3-27-20(23)19(21(24)28-4-2)18(14-22(25)26)15-9-8-12-17(13-15)29-16-10-6-5-7-11-16/h5-13,18-19H,3-4,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEUSXNUANPSCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C[N+](=O)[O-])C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-[2-nitro-1-(3-phenoxyphenyl)ethyl]malonate |
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